molecular formula C15H14BrN3O4 B2881696 4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380143-26-8

4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2881696
CAS No.: 2380143-26-8
M. Wt: 380.198
InChI Key: BUNHRTQKYUSTKZ-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a combination of furan, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: Starting with a bromination reaction to introduce the bromine atom at the 5-position of the furan ring.

    Coupling with piperazine: The brominated furan is then coupled with a piperazine derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the pyridine moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom on the furan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromofuran-2-carbonyl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(5-Chlorofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(5-bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O4/c1-22-13-8-10(4-5-17-13)19-7-6-18(9-14(19)20)15(21)11-2-3-12(16)23-11/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNHRTQKYUSTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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